Methyl 2-(2-oxopiperazin-1-yl)acetate
Overview
Description
“Methyl (2-oxopiperazin-1-YL)acetate” is an organic compound used in various fields of research and industry. Its IUPAC name is “methyl (2-oxo-1-piperazinyl)acetate hydrochloride” and it has a molecular weight of 208.64 .
Molecular Structure Analysis
The InChI code for “Methyl (2-oxopiperazin-1-YL)acetate” is1S/C7H12N2O3.ClH/c1-12-7 (11)5-9-3-2-8-4-6 (9)10;/h8H,2-5H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“Methyl (2-oxopiperazin-1-YL)acetate” is a solid compound . Its molecular formula is C7H12N2O3 and it has a molecular weight of 172.18 g/mol.Scientific Research Applications
Synthesis of Novel Annelated 2-Oxopiperazines
The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has been explored, leading to the synthesis of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates. This indicates its utility in creating new heterocyclic systems with potential applications in medicinal chemistry and drug discovery (Svetlana et al., 2015).
Cyclization Reactions with Anthranilates and 2-Aminophenyl Ketones
Methyl 2-(3-oxopiperazin-2-yl)acetate is involved in cyclization reactions with aryl-, aroyl-, and cyanamides, leading to the formation of various dihydroquinazolin-4-one and hexahydro-2H-pyrazino derivatives. This demonstrates its role in synthesizing diverse chemical structures with potential pharmaceutical applications (K. Shikhaliev et al., 2008).
Insecticidal Activity
In the context of agriculture, dihydropiperazine derivatives, including those related to the oxopiperazinyl structure, have been shown to possess insecticidal properties. This highlights the potential of methyl (2-oxopiperazin-1-yl)acetate derivatives in developing new insecticides (J. Samaritoni et al., 2003).
Facile Synthesis of Structurally Diverse Dipeptide Mimics
Methyl 2-chloro-2-cyclopropylidene-acetate, a compound closely related to methyl (2-oxopiperazin-1-yl)acetate, has been used in synthesizing structurally diverse 5-oxopiperazine-2-carboxylates. These compounds serve as dipeptide mimics and templates, indicating their relevance in peptide chemistry and drug design (Michael Limbach et al., 2009).
Novel Non-Peptide Fibrinogen Receptor Antagonists
Research in medicinal chemistry has focused on developing non-peptide glycoprotein IIb-IIIa antagonists using the (S)-2-oxopiperazine-3-acetic acid moiety, closely associated with methyl (2-oxopiperazin-1-yl)acetate. These compounds have potential therapeutic applications in treating arterial thrombotic diseases (H. Sugihara et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-oxopiperazin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-4-6(9)10/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAOZMNASRCCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650848 | |
Record name | Methyl (2-oxopiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32705-79-6 | |
Record name | Methyl 2-oxo-1-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32705-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-oxopiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.